molecular formula C21H21N3O5S B11239425 N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B11239425
M. Wt: 427.5 g/mol
InChI Key: VADHPYKQHYYDMO-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a benzodioxine moiety, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Attachment of the Benzodioxine Moiety: This step involves the reaction of the pyridazine intermediate with a benzodioxine derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound using reagents like chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-(2,4,6-trimethylphenoxy)acetamide: Shares a similar pyridazine and benzodioxine structure but differs in the acetamide group.

    4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide: Similar pyridazine core but with a different benzamide moiety.

Uniqueness

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C21H21N3O5S/c1-15-2-4-16(5-3-15)18-7-9-21(24-23-18)29-11-10-22-30(25,26)17-6-8-19-20(14-17)28-13-12-27-19/h2-9,14,22H,10-13H2,1H3

InChI Key

VADHPYKQHYYDMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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